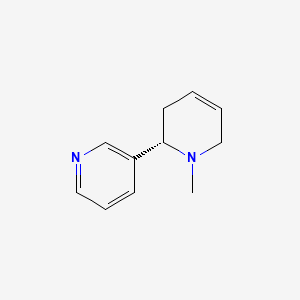
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is a chemical compound with a unique structure that includes a tetrahydropyridine ring fused to a bipyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction followed by hydrogenation to achieve the desired tetrahydropyridine ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further saturate the bipyridine ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bipyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bipyridines and fully reduced tetrahydropyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in neurodegenerative diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions within cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
1,2,3,6-Tetrahydropyridine: A simpler analog with similar structural features.
2,2’-Bipyridine: A related bipyridine compound without the tetrahydropyridine ring.
1-Methyl-2,3,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine: Another structurally related compound with different ring fusion.
Uniqueness
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is unique due to its specific stereochemistry and the presence of both a tetrahydropyridine and bipyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
5953-51-5 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-[(2S)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C11H14N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h2-5,7,9,11H,6,8H2,1H3/t11-/m0/s1 |
Clave InChI |
ATWWUVUOWMJMTM-NSHDSACASA-N |
SMILES isomérico |
CN1CC=CC[C@H]1C2=CN=CC=C2 |
SMILES canónico |
CN1CC=CCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)

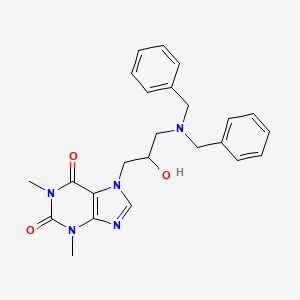
![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)

![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
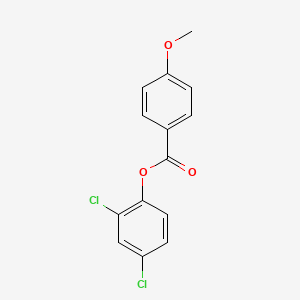
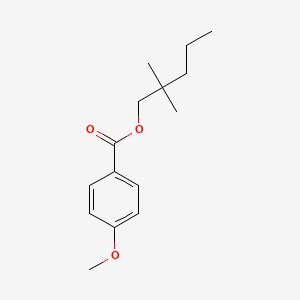
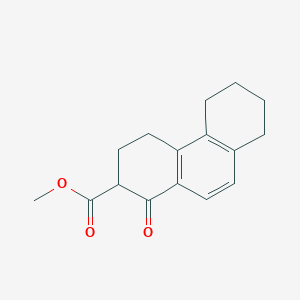

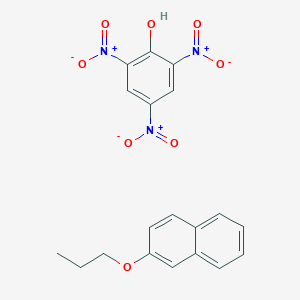
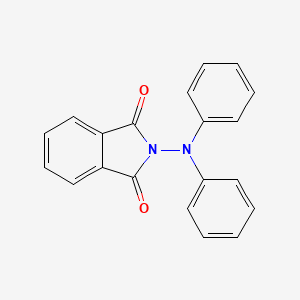
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
